molecular formula C9H15N3O2 B078845 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide CAS No. 15029-26-2

2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide

Cat. No. B078845
CAS RN: 15029-26-2
M. Wt: 197.23 g/mol
InChI Key: XTRYMEQPQFHLFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the interaction of cyanothioacetamide with different ketones or their enamines, leading to a mixture of products with non-regiospecific character. For instance, reactions with 2-acetylcyclohexanone, 2-acetylcyclopentanone, or 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes have been shown to result in various cyano-methylated pyridine thiones, emphasizing the complexity and variability in the synthesis of such compounds (Dotsenko et al., 2012).

Molecular Structure Analysis

Structural analysis often involves X-ray diffraction studies, which have been utilized to examine compounds obtained from the transamination of cyanothioacetamide with morpholine, revealing detailed insights into their molecular configurations (Dyachenko et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide may include processes such as transamination and subsequent reactions leading to the formation of various derivatives with potential biological activity. These steps underscore the compound's reactivity and the potential for generating a diverse array of related molecules (Dyachenko et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical application in research. While specific data on "2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide" are not provided, analogous compounds exhibit varied physical properties that influence their use in scientific studies.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, pH stability, and the potential for undergoing various chemical reactions, are key for understanding how "2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide" might behave under different conditions. Studies on similar molecules highlight the intricate chemistry and the importance of detailed investigation to fully grasp their potential (Dyachenko et al., 2012).

Scientific Research Applications

Chemical and Pharmacological Interest in Morpholine Derivatives

Morpholine Derivatives : Morpholine, a core component in the chemical structure of interest, features prominently in various pharmacologically active compounds. The research into morpholine derivatives has highlighted their broad spectrum of pharmacological profiles. These derivatives have been developed for diverse pharmacological activities, suggesting potential avenues for the application of "2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide" in medical and pharmacological research. Morpholine derivatives show promise in the design and synthesis of novel compounds with potential pharmacophoric activities (Asif & Imran, 2019).

Relevance to Drug Discovery

Drug Discovery and Development : Morpholino oligos, closely related to the morpholine structure, have been utilized in gene function studies across various model organisms. These studies underscore the utility of morpholine-based compounds in biomedical research, particularly in gene function inhibition and as a tool in developmental biology. Such applications hint at the potential roles that "2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide" might play in molecular biology and drug development processes (Heasman, 2002).

Advanced Research and Therapeutic Applications

Advanced Oxidation Processes : In the context of environmental and pharmaceutical sciences, compounds with similar chemical structures to "2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide" have been explored for their degradation pathways and by-products. Advanced Oxidation Processes (AOPs) are employed to treat pollutants like acetaminophen from aqueous mediums. Such research may provide insights into how "2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide" and its derivatives could be involved in environmental detoxification or pharmaceutical degradation studies (Qutob et al., 2022).

properties

IUPAC Name

2-cyano-N-(2-morpholin-4-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c10-2-1-9(13)11-3-4-12-5-7-14-8-6-12/h1,3-8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRYMEQPQFHLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368537
Record name 2-Cyano-N-[2-(morpholin-4-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide

CAS RN

15029-26-2
Record name 2-Cyano-N-[2-(morpholin-4-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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